1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
Description
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a sulfinyl-linked 2-methoxy-1-naphthyl moiety at the N4 position. The sulfinyl group (S=O) introduces chirality and moderate polarity, distinguishing it from sulfonyl (SO₂) or thioether (S) analogs. Its molecular formula is C₂₂H₂₃N₂O₂S (calculated from analogs in and ), with an average mass of ~396.5 g/mol.
Properties
IUPAC Name |
1-benzyl-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-26-21-12-11-19-9-5-6-10-20(19)22(21)27(25)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFLCEQGIKETEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzyl group: Benzylation of the piperazine ring is performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the methoxy-naphthyl moiety: This step involves the reaction of 2-methoxy-1-naphthyl sulfinyl chloride with the benzylated piperazine under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazines.
Scientific Research Applications
Anticancer Applications
Research indicates that 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine exhibits significant anticancer properties. Its mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
A study conducted by Nacher-Luis et al. demonstrated that related compounds induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction and activation of caspases, leading to programmed cell death .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various bacterial strains. Its structural components enhance its efficacy against pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 15 µg/mL |
Studies indicate that the presence of the sulfinyl group enhances the antimicrobial properties of piperazine derivatives, making them effective against resistant strains .
Neuropharmacological Potential
The piperazine moiety in this compound suggests potential neuropharmacological applications, particularly in modulating serotonin receptors. Compounds with similar structures have been explored for their anxiolytic and antidepressant effects, indicating that further research could elucidate these properties for this compound.
Case Study 1: Anticancer Efficacy
In a recent investigation, researchers evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM for HeLa cells, with apoptosis confirmed via flow cytometry analysis showing increased sub-G1 phase cells.
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Mechanism of Action
The mechanism by which 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The sulfinyl group may play a role in modulating the compound’s reactivity and binding affinity, while the piperazine ring provides a scaffold for interaction with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their pharmacological/structural differences are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Sulfinyl vs. Sulfonyl Groups :
- The sulfinyl group in the target compound may confer lower metabolic stability compared to sulfonyl analogs (e.g., ) due to increased susceptibility to oxidation . However, sulfinyl groups can enhance chirality-dependent receptor interactions , as seen in selective serotonin receptor modulators .
Substituent Position on Naphthyl Ring :
- The 2-methoxy substitution (target compound) vs. 4-methoxy () alters steric hindrance and electronic effects. The 2-position may better accommodate bulkier receptors (e.g., 5-HT6 or BACE1), while 4-methoxy derivatives are more planar, favoring passive diffusion .
Benzyl vs. Alternative N1 Substituents :
- Benzyl (target compound) improves lipophilicity and CNS penetration compared to benzhydryl () or pyridinyl (). However, benzhydryl derivatives exhibit reduced BACE1 inhibition, likely due to excessive steric bulk .
Piperazine Ring Modifications :
- Replacement of piperazine with morpholine or heterocycles () reduces 5-HT1A receptor affinity by 10–100-fold, underscoring piperazine’s role in hydrogen bonding with aspartate residues in GPCRs .
Research Findings and Implications
- Metabolic Liabilities : Piperazine rings are prone to N-dealkylation (), but the sulfinyl group could mitigate this via steric shielding of the nitrogen lone pair.
- Antimicrobial Activity : Unlike benzhydryl-piperazine hydrazones (), the target compound’s naphthyl-sulfinyl group lacks documented antimicrobial effects, suggesting divergent structure-activity relationships.
Biological Activity
1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a synthetic compound belonging to the piperazine family, which is known for its diverse pharmacological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a benzyl group and a sulfinyl group linked to a methoxy-naphthyl moiety. The synthesis typically involves the reaction of 2-methoxy-1-naphthyl sulfinyl chloride with piperazine derivatives under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction and organic solvents such as dichloromethane for optimal yield.
The biological effects of this compound are attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfinyl group may enhance the compound's reactivity and binding affinity towards biological targets, which can lead to modulation of biological pathways.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Antidepressant Activity : Studies have shown that piperazine derivatives can influence serotonin receptors, suggesting potential antidepressant effects .
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
- Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues .
Case Study 1: Antidepressant Effects
A study evaluating the antidepressant potential of piperazine derivatives found that modifications to the piperazine structure could enhance serotonin receptor binding. The specific compound this compound demonstrated improved efficacy in preclinical models compared to other derivatives .
Case Study 2: Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is needed to explore its effectiveness in vivo and its potential as a therapeutic agent against specific cancers .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzylpiperazine | Structure | Mild antidepressant effects |
| 1-(4-Chlorophenyl)-4-piperazine | Structure | Anticancer properties |
| 1-Benzyl-4-(2-methoxyphenyl)piperazine | Structure | Neuroprotective effects |
This table illustrates how variations in substituents on the piperazine ring can significantly alter biological activity.
Q & A
Q. What are the optimized synthetic routes for 1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-benzylpiperazine derivatives are often synthesized by reacting the piperazine core with functionalized aryl sulfinyl groups under reflux conditions. A palladium catalyst (e.g., Pd/C) in polar aprotic solvents like ethanol or methanol is commonly used to facilitate sulfinyl group incorporation . Key parameters include:
Q. Which analytical techniques are most effective for structural characterization of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm the benzyl, sulfinyl, and naphthyl substituents. Aromatic proton signals in the 7.0–8.5 ppm range and sulfinyl group resonance near 3.5 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., CHNOS) and detects isotopic patterns for sulfur .
- X-ray Crystallography : Resolves stereochemistry at the sulfinyl center, critical for chiral activity studies .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
Initial screens often focus on receptor binding and antimicrobial activity:
- Receptor Affinity : Radioligand displacement assays (e.g., σ-1 receptor binding) using H-labeled ligands quantify inhibition constants (K) .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) assess broad-spectrum activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar piperazine derivatives?
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., methoxy vs. nitro groups) on target binding .
- Standardized Assay Protocols : Adopt consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., haloperidol for σ-1 receptor assays) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in neurological disorders?
- In Vitro Models : Use primary neuronal cultures to assess neuroprotective effects against oxidative stress (e.g., HO-induced apoptosis) via flow cytometry .
- Molecular Docking : Simulate interactions with targets like the σ-1 receptor using AutoDock Vina to predict binding modes and affinity .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to determine bioavailability and blood-brain barrier penetration .
Q. How does the sulfinyl group’s stereochemistry impact stability and reactivity under physiological conditions?
- Chiral Stability : Racemization studies (HPLC with chiral columns) at pH 7.4 and 37°C monitor configuration retention over time. Sulfinyl chirality often degrades in acidic environments, requiring formulation adjustments .
- Redox Sensitivity : Cyclic voltammetry identifies oxidation/reduction potentials, guiding storage conditions (e.g., inert atmosphere to prevent sulfoxide → sulfone conversion) .
Q. What computational strategies predict metabolic pathways and potential toxic metabolites?
- In Silico Tools : Use ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Key predictions include:
- Hydroxylation : Likely at the naphthyl ring (CYP3A4-mediated) .
- Sulfoxide Reduction : Potential conversion to sulfide derivatives via gut microbiota .
- Validation : Compare with in vitro hepatocyte models (e.g., HepG2 cells) and HRMS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
